molecular formula C17H21N3O5S B11164084 N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-methionine

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-methionine

Cat. No.: B11164084
M. Wt: 379.4 g/mol
InChI Key: BRHOSTJKUCXEGM-ZDUSSCGKSA-N
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Description

2-[4-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamido]-4-(methylsulfanyl)butanoic acid is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamido Group: This step involves the coupling of the quinazoline derivative with a butanamido precursor, often using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Introduction of the Methylsulfanyl Group: This can be accomplished through nucleophilic substitution reactions, where a suitable methylsulfanyl donor reacts with the intermediate compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amido and sulfanyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein-ligand binding.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to bioactive molecules.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The quinazoline core can mimic natural substrates or inhibitors, thereby modulating the activity of the target protein.

Comparison with Similar Compounds

  • 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
  • 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
  • Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Comparison:

  • Structural Differences: The presence of the butanamido and methylsulfanyl groups in 2-[4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamido]-4-(methylsulfanyl)butanoic acid distinguishes it from other similar compounds.
  • Unique Properties: These additional groups may confer unique biological activities and chemical reactivity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C17H21N3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

(2S)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H21N3O5S/c1-26-10-8-13(16(23)24)18-14(21)7-4-9-20-15(22)11-5-2-3-6-12(11)19-17(20)25/h2-3,5-6,13H,4,7-10H2,1H3,(H,18,21)(H,19,25)(H,23,24)/t13-/m0/s1

InChI Key

BRHOSTJKUCXEGM-ZDUSSCGKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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